SSPalmM
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Overview
Description
SS-cleavable, proton-activated lipid-like material (SSPalmM) is a compound designed for the formation of lipid nanoparticles (LNPs) that target plasmid DNA to the nucleus. This compound is particularly useful in gene therapy and nucleic acid-based medication, providing a means to deliver genetic material to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SSPalmM involves the incorporation of a disulfide bond (SS) that can be cleaved under specific conditions. The lipid-like structure is designed to be activated by protons, which facilitates the formation of LNPs.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the purification of the compound to ensure high purity and the formation of LNPs under controlled conditions. The production methods are designed to be scalable and reproducible to meet the demands of scientific research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
SSPalmM undergoes several types of chemical reactions, including:
Cleavage Reactions: The disulfide bond in this compound can be cleaved under reducing conditions, which is essential for its activation and function.
Protonation: The compound is activated by protons, which facilitates the formation of LNPs.
Common Reagents and Conditions
Reducing Agents: Common reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to cleave the disulfide bond.
Acidic Conditions: Protonation occurs under acidic conditions, which is necessary for the activation of this compound.
Major Products Formed
The major products formed from the reactions of this compound include lipid nanoparticles that encapsulate plasmid DNA or other nucleic acids. These LNPs are designed to deliver genetic material to the nucleus of target cells .
Scientific Research Applications
SSPalmM has a wide range of scientific research applications, including:
Gene Therapy: this compound is used to deliver plasmid DNA to the nucleus, making it a valuable tool in gene therapy.
Nucleic Acid-Based Medication: The compound is used to deliver short interference RNA (siRNA) and other nucleic acids for therapeutic purposes.
Vaccine Development: this compound can be used to develop DNA or RNA vaccines by delivering genetic material to target cells.
Biomedical Research: The compound is used in various research studies to understand the mechanisms of nucleic acid delivery and to develop new therapeutic strategies
Mechanism of Action
The mechanism of action of SSPalmM involves several key steps:
Formation of LNPs: this compound forms lipid nanoparticles that encapsulate nucleic acids.
Targeting and Delivery: The LNPs are designed to target specific cells and deliver the encapsulated nucleic acids to the nucleus.
Cleavage and Activation: The disulfide bond in this compound is cleaved under reducing conditions, and the compound is activated by protons, facilitating the release of nucleic acids into the target cells
Comparison with Similar Compounds
SSPalmM is unique in its ability to form LNPs that target the nucleus and deliver nucleic acids. Similar compounds include:
SSPalmA: A variant with a vitamin A scaffold, used for similar purposes but with different physicochemical properties.
SSPalmE: A variant with a vitamin E scaffold, known for its immune-stimulatory properties when combined with DNA.
SSPalmO: A variant with an oleic acid scaffold, which has anti-inflammatory characteristics.
This compound stands out due to its specific design for nuclear targeting and its ability to be activated by protons, making it a versatile tool in gene therapy and nucleic acid-based medication .
Properties
Molecular Formula |
C40H80N2O4S2 |
---|---|
Molecular Weight |
717.2 g/mol |
IUPAC Name |
3-[methyl-[2-[2-[methyl(3-tetradecanoyloxypropyl)amino]ethyldisulfanyl]ethyl]amino]propyl tetradecanoate |
InChI |
InChI=1S/C40H80N2O4S2/c1-5-7-9-11-13-15-17-19-21-23-25-29-39(43)45-35-27-31-41(3)33-37-47-48-38-34-42(4)32-28-36-46-40(44)30-26-24-22-20-18-16-14-12-10-8-6-2/h5-38H2,1-4H3 |
InChI Key |
WVZQMWVYLYRLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCCN(C)CCSSCCN(C)CCCOC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
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